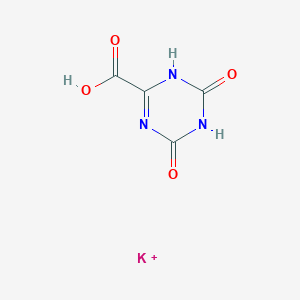

Oxonato de potasio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El oxonato de potasio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.

Medicina: El this compound se utiliza para inducir hiperuricemia en modelos animales para estudiar la gota y otras afecciones relacionadas.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El oxonato de potasio ejerce sus efectos principalmente inhibiendo la uricasa, una enzima responsable de la oxidación del ácido úrico a alantoína . Esta inhibición conduce a niveles elevados de ácido úrico, lo que es útil para crear modelos animales de hiperuricemia. Además, el this compound inhibe la fosforilación del 5-fluorouracilo a 5-fluorouridina-5’-monofosfato, afectando el metabolismo de las pirimidinas .

Análisis Bioquímico

Biochemical Properties

Potassium oxonate plays a significant role in biochemical reactions by inhibiting the enzyme uricase. Uricase is responsible for the oxidation of uric acid to allantoin, a more soluble compound. By inhibiting uricase, potassium oxonate increases the levels of uric acid in the body, which is useful for creating animal models of hyperuricemia. Additionally, potassium oxonate interacts with xanthine oxidase, an enzyme involved in purine metabolism, further contributing to elevated uric acid levels .

Cellular Effects

Potassium oxonate has notable effects on various cell types and cellular processes. In hyperuricemic models, it has been observed to cause renal damage and inflammation. This compound influences cell signaling pathways, particularly those related to inflammation, such as the NLRP3 inflammasome pathway. Potassium oxonate also affects gene expression by upregulating inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18, which are critical in the inflammatory response .

Molecular Mechanism

At the molecular level, potassium oxonate exerts its effects primarily through enzyme inhibition. It competitively binds to uricase, preventing the conversion of uric acid to allantoin. This inhibition leads to an accumulation of uric acid, which can form crystals and cause gout-like symptoms. Potassium oxonate also inhibits xanthine oxidase, reducing the breakdown of purines and further increasing uric acid levels. These interactions result in changes in gene expression, particularly those involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium oxonate change over time. Initially, it rapidly increases uric acid levels, leading to acute hyperuricemia. Over prolonged periods, it can cause chronic renal damage and inflammation. The stability of potassium oxonate in biological systems is relatively high, but it can degrade into cyanuric acid in the gastrointestinal tract. Long-term studies have shown that continuous administration of potassium oxonate can lead to sustained hyperuricemia and associated renal damage .

Dosage Effects in Animal Models

The effects of potassium oxonate vary with different dosages in animal models. Low doses are sufficient to induce hyperuricemia, while higher doses can cause more severe renal damage and inflammation. Toxic effects, such as nephrotoxicity, are observed at high doses. The threshold for these adverse effects is dose-dependent, and careful titration is necessary to balance the desired hyperuricemic effect with potential toxicity .

Metabolic Pathways

Potassium oxonate is involved in metabolic pathways related to purine metabolism. It inhibits uricase and xanthine oxidase, leading to an accumulation of uric acid. This compound also affects glycerophospholipid metabolism and glycosylphosphatidylinositol-anchored protein biosynthesis, which are pathways associated with lipid metabolism disorders. These interactions highlight the compound’s role in disrupting normal metabolic processes .

Transport and Distribution

Potassium oxonate is primarily transported and distributed within the gastrointestinal tract and kidneys. It is absorbed in the small intestines and distributed to intracellular sites, where it exerts its inhibitory effects on uricase and xanthine oxidase. The compound is converted to cyanuric acid in the gastrointestinal tract, which is then excreted. This distribution pattern limits its effects to specific tissues, reducing systemic toxicity .

Subcellular Localization

The subcellular localization of potassium oxonate is mainly within the intracellular sites of the small intestines and kidneys. It targets the cytoplasm, where it interacts with uricase and xanthine oxidase. This localization is crucial for its inhibitory effects on these enzymes. Potassium oxonate does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El oxonato de potasio se puede sintetizar mediante la oxidación de la alantoína o el ácido úrico en una solución acuosa de hidróxido de potasio. La descomposición oxidativa se lleva a cabo típicamente utilizando agentes oxidantes como el permanganato de potasio, el dióxido de manganeso o el peróxido de hidrógeno . La reacción implica los siguientes pasos:

- Disolver la alantoína o el ácido úrico en hidróxido de potasio acuoso.

- Agregar el agente oxidante a la solución.

- Eliminar las sustancias insolubles.

- Tratar la solución con ácido para precipitar el this compound.

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. El proceso se optimiza para minimizar el impacto ambiental evitando el uso de compuestos dañinos . La producción implica el monitoreo continuo de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El oxonato de potasio experimenta varias reacciones químicas, que incluyen:

Reducción: Se puede reducir en condiciones específicas, aunque esto es menos común.

Sustitución: El this compound puede participar en reacciones de sustitución, particularmente en presencia de ácidos o bases fuertes.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, dióxido de manganeso, peróxido de hidrógeno.

Agentes reductores: Agentes reductores específicos según el producto deseado.

Ácidos y bases: Ácidos fuertes como el ácido clorhídrico o bases como el hidróxido de potasio.

Principales productos

Ácido cianúrico: Formado a través de vías de oxidación.

5-Fluorouridina-5’-monofosfato: Inhibido por el this compound en presencia de 5-fluorouracilo.

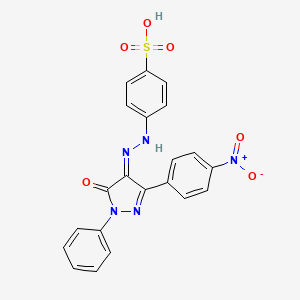

Comparación Con Compuestos Similares

Compuestos similares

Alopurinol: Otro inhibidor de la uricasa utilizado en el tratamiento de la gota.

Febuxostat: Un inhibidor selectivo no púrico de la xantina oxidasa.

Rasburicase: Una forma recombinante de uricasa utilizada para tratar la hiperuricemia.

Unicidad

El oxonato de potasio es único en su doble función como inhibidor de la uricasa y como modulador del metabolismo de las pirimidinas . A diferencia del alopurinol y el febuxostat, que se dirigen principalmente a la xantina oxidasa, el this compound tiene aplicaciones más amplias tanto en la investigación como en los entornos clínicos.

Propiedades

IUPAC Name |

potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPCTXZQXAVYNG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2KN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046568 | |

| Record name | Potassium oxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-75-2 | |

| Record name | Oteracil potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium oxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTERACIL POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

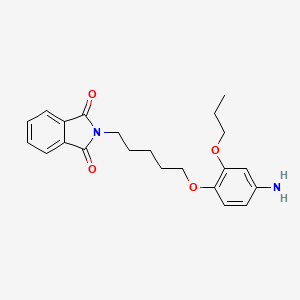

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)